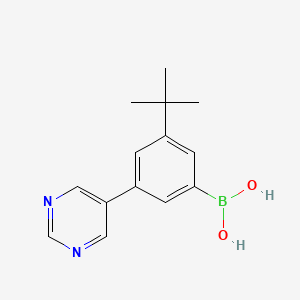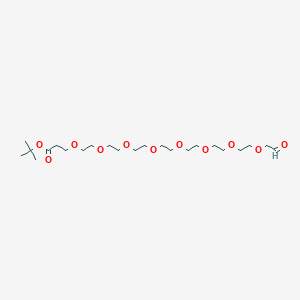
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of multiple ether linkages and a tert-butyl ester group. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate typically involves the reaction of a polyether with a tert-butyl ester derivative. One common method includes the esterification of a polyether diol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active polyether moiety, which can then interact with biological molecules. The pathways involved include ester hydrolysis and subsequent interactions with proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl 1-bromo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate
Uniqueness
tert-Butyl 1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate is unique due to its specific ester linkage and polyether structure, which provide distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C23H44O11 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H44O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h5H,4,6-21H2,1-3H3 |
Clé InChI |
CCKMBYZHLXSZKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


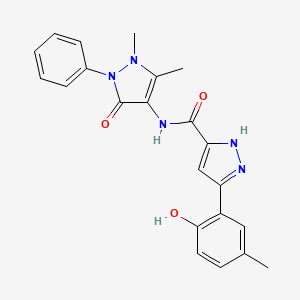
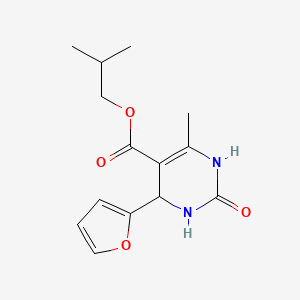
![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)
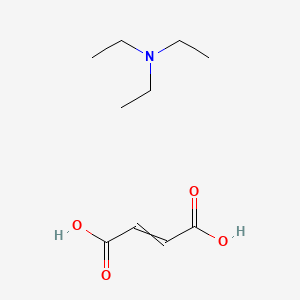
![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)
![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)
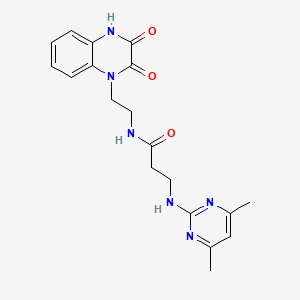
![N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B14090100.png)
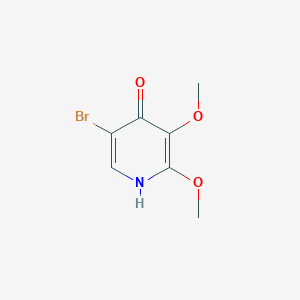
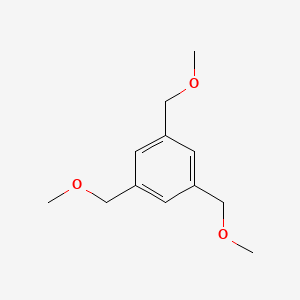
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
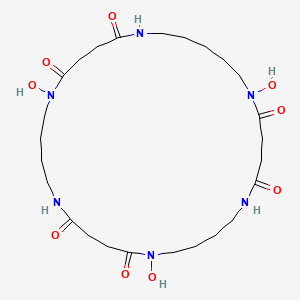
![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)
